N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 451.458 g/mol. This compound is identified by its CAS number 852450-77-2 and is classified as a research chemical, primarily used in pharmaceutical and biochemical studies. Its structure features a complex arrangement of aromatic rings and functional groups, which contribute to its potential biological activity.
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are often synthesized through:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can be represented using various notations:
InChI=1S/C23H22FN5O4/c1-32-19-8-3-15(11-20(19)33-2)9-10-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC
The compound features multiple functional groups that contribute to its chemical behavior:
These structural characteristics suggest potential interactions with biological targets.
N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may participate in various chemical reactions typical for compounds containing amide and aromatic functionalities:
These reactions are significant for exploring its reactivity profile in medicinal chemistry.
While specific mechanisms of action for N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide are not well documented in available literature, compounds with similar structures often exhibit activity through:
Further studies would be necessary to elucidate its precise mechanism.
The compound is typically characterized by:
Key chemical properties include:
Purity levels are generally around 95%, indicating suitability for research applications. Characterization techniques like Mass Spectrometry (MS) can provide additional data on its purity and identity.
N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has potential applications in:
Research into this compound could lead to advancements in drug discovery and development processes within medicinal chemistry fields.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2